6-(bromomethyl)-4H-1,4-benzoxazin-3-one
Description
6-(bromomethyl)-4H-1,4-benzoxazin-3-one is a heterocyclic compound that integrates a benzoxazine (B1645224) core with a reactive bromomethyl group. This unique combination underpins its growing importance in various domains of chemical synthesis and materials science.
Benzoxazines are a class of bicyclic heterocyclic compounds consisting of a benzene (B151609) ring fused to an oxazine (B8389632) ring. uni.lu These structures are foundational to a variety of synthetic polymers and biologically active molecules. uni.luresearchgate.net The 1,4-benzoxazin-3-one scaffold, in particular, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The core structure's stability and the potential for substitution at various positions make it a versatile platform for developing new chemical entities.
Table 1: General Characteristics of the Benzoxazine Class
| Characteristic | Description |
|---|---|
| Structure | Bicyclic system with a benzene ring fused to an oxazine ring. uni.lu |
| Synthesis | Commonly synthesized through Mannich-like condensation of a phenol, an amine, and formaldehyde. uni.lu |
| Applications | Used in the production of high-performance polymers (polybenzoxazines), adhesives, and as scaffolds in pharmaceutical development. uni.lu |
| Properties | Polybenzoxazines are known for their thermal stability, flame retardance, and low water absorption. organic-chemistry.orgnih.gov |
The bromomethyl group (-CH2Br) is a highly versatile functional group in organic synthesis. targetmol.com Its significance stems from the fact that the bromide ion is an excellent leaving group, making the methylene (B1212753) carbon susceptible to nucleophilic attack. This reactivity allows for a wide array of chemical transformations.
The presence of the bromomethyl group on the benzoxazine ring provides a reactive handle for chemists to introduce various functionalities onto the core structure. This facilitates the synthesis of a diverse library of derivatives for further investigation. Brominated organic compounds are pivotal in numerous chemical reactions, including bromination, oxidation, and cyclization. e3s-conferences.org
Table 2: Key Reactions Involving the Bromomethyl Group
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The bromine atom is readily displaced by a wide range of nucleophiles (e.g., amines, thiols, cyanides), allowing for the introduction of diverse functional groups. targetmol.com |
| Alkylation | The bromomethyl group can be used to alkylate various substrates, forming new carbon-carbon or carbon-heteroatom bonds. targetmol.com |
| Grignard Reagent Formation | Reaction with magnesium can form a Grignard reagent, which is a powerful tool for carbon-carbon bond formation. |
| Wittig Reaction Precursor | Can be converted into a phosphonium salt, a precursor for the Wittig reaction to form alkenes. |
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the known properties of its constituent parts. The benzoxazinone (B8607429) core is a known pharmacophore, and the bromomethyl group is a key reactive intermediate.
The primary motivation for research into this compound lies in its potential as a versatile building block for synthesizing more complex molecules. The ability to functionalize the benzoxazinone core via the bromomethyl group opens avenues for creating novel compounds with tailored biological activities or material properties. For instance, it could serve as a precursor for developing new pharmaceuticals, agrochemicals, or functional polymers. Substituted benzoxazine derivatives have shown promise as fungicides and insecticides.
Given the limited specific literature on this compound, current research trajectories are likely focused on its synthesis and its application as an intermediate in organic synthesis. Methodological paradigms would involve standard organic synthesis techniques for its preparation, potentially through the bromination of a methyl-substituted benzoxazinone precursor.
Subsequent research would likely explore its reactivity with various nucleophiles to create a library of derivatives. These derivatives would then be screened for potential biological activities, drawing parallels with the known pharmacological profiles of other benzoxazinone compounds. Characterization would heavily rely on spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structures of the synthesized compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(bromomethyl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8/h1-3H,4-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXDQHSFTLVMDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Bromomethyl 4h 1,4 Benzoxazin 3 One
Strategic Retrosynthetic Approaches
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, readily available starting materials. For 6-(bromomethyl)-4H-1,4-benzoxazin-3-one, two primary disconnection strategies are considered.
Disconnection at the Benzoxazine (B1645224) Core
This approach targets the formation of the heterocyclic ring as a key step. The primary disconnections are made at the C-N and C-O bonds of the benzoxazine core. This leads back to a substituted 2-aminophenol (B121084) precursor, specifically 2-amino-4-(bromomethyl)phenol (B13027606), and a two-carbon unit that can form the lactam portion of the ring, such as chloroacetyl chloride.
This strategy is advantageous as the formation of the benzoxazine ring is a well-established transformation. However, it relies on the availability or synthesis of the highly functionalized and potentially reactive 2-amino-4-(bromomethyl)phenol intermediate.
Disconnection Involving the Bromomethyl Group
An alternative strategy involves disconnecting the carbon-bromine bond of the bromomethyl group. This is a type of functional group interconversion (FGI) approach. This retrosynthetic step leads to a more stable precursor, 6-methyl-4H-1,4-benzoxazin-3-one or 6-(hydroxymethyl)-4H-1,4-benzoxazin-3-one.
This approach is often preferred as it allows for the construction of the robust benzoxazinone (B8607429) core first, followed by the introduction of the reactive bromomethyl group in a late-stage functionalization step. This avoids carrying the reactive benzylic bromide through multiple synthetic steps. The synthesis of the 6-methyl precursor is generally more straightforward, starting from common materials like 4-amino-3-methylphenol.
Classical and Established Synthetic Routes
Based on the retrosynthetic analyses, several established routes can be proposed for the synthesis of this compound.
Multi-Step Conversions from Precursor Compounds
A common and reliable method follows the second retrosynthetic approach, starting with the synthesis of the 6-methyl analog, which is then subjected to benzylic bromination. A plausible multi-step sequence is outlined below.
Step 1: Synthesis of 6-methyl-4H-1,4-benzoxazin-3-one
The synthesis begins with the reaction of a 2-aminophenol derivative. A standard method involves the reaction of 2-amino-4-methylphenol (B1222752) with chloroacetyl chloride. The initial reaction forms an intermediate, 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide, which then undergoes intramolecular cyclization upon treatment with a base to form the desired benzoxazinone ring.
| Step | Starting Material | Reagents and Conditions | Product |
| 1a | 2-Amino-4-methylphenol | Chloroacetyl chloride, Acetone, NaHCO₃, rt | 2-Chloro-N-(2-hydroxy-5-methylphenyl)acetamide |
| 1b | 2-Chloro-N-(2-hydroxy-5-methylphenyl)acetamide | K₂CO₃, Acetone, Reflux | 6-methyl-4H-1,4-benzoxazin-3-one |
Step 2: Benzylic Bromination
The final step is the selective bromination of the methyl group at the benzylic position. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, under photochemical or thermal conditions. masterorganicchemistry.commasterorganicchemistry.com The reaction is generally performed in a non-polar solvent like carbon tetrachloride or 1,2-dichlorobenzene (B45396) to favor the radical pathway and minimize competing ionic reactions. libretexts.orgresearchgate.net
| Step | Starting Material | Reagents and Conditions | Product |
| 2 | 6-methyl-4H-1,4-benzoxazin-3-one | N-Bromosuccinimide (NBS), AIBN, CCl₄, Reflux | This compound |
One-Pot Reaction Sequences
While a complete one-pot synthesis from simple starting materials is challenging due to incompatible reaction conditions, certain steps can be telescoped. For instance, the formation of the N-acylated intermediate and its subsequent cyclization to form the benzoxazinone ring can sometimes be achieved in a single reaction vessel by careful control of reagents and temperature. organic-chemistry.org
A potential one-pot synthesis could involve the reaction of 2-aminophenols with 2-bromoalkanoates under microwave heating, which first leads to O-alkylation followed by intramolecular amidation. organic-chemistry.org Applying this logic, a custom bromo-substituted reactant would be necessary to achieve the desired product directly.
Contemporary and Emerging Synthetic Techniques
Modern synthetic chemistry aims to improve upon classical methods by enhancing efficiency, reducing environmental impact, and improving safety.
Catalyst-Driven Syntheses: Recent advancements in benzoxazinone synthesis include the use of metal catalysts. For example, ligand-free copper-catalyzed cascade reactions have been developed for the synthesis of the 1,4-benzoxazin-3-one core from 2-halophenols and chloroacetamides. organic-chemistry.org Palladium-catalyzed carbonylative coupling reactions have also been employed to construct the benzoxazinone skeleton from N-(o-bromoaryl)amides. organic-chemistry.org Adapting these methods could provide alternative routes to the 6-methyl or other suitably functionalized precursors.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate many organic reactions, including the cyclization step in benzoxazinone synthesis. researchgate.net This technique can significantly reduce reaction times and improve yields compared to conventional heating. The intramolecular amidation to form the heterocyclic ring is a prime candidate for microwave-assisted synthesis.
Flow Chemistry: For the benzylic bromination step, continuous-flow reactors offer advantages in terms of safety and scalability. organic-chemistry.org Radical brominations can be initiated photochemically in a flow setup, allowing for precise control of reaction time and temperature, minimizing the formation of byproducts, and safely handling the low concentrations of bromine generated from NBS. organic-chemistry.org
Catalytic Synthesis Protocols
Catalytic approaches to the benzylic bromination of 6-methyl-4H-1,4-benzoxazin-3-one offer advantages in terms of selectivity, efficiency, and milder reaction conditions compared to traditional free-radical bromination using stoichiometric reagents like N-bromosuccinimide (NBS) and a radical initiator.
Transition Metal-Catalyzed Approaches
While direct transition metal-catalyzed benzylic bromination of 6-methyl-4H-1,4-benzoxazin-3-one has not been extensively reported, the principles of transition metal catalysis in C-H functionalization can be applied. Transition metals are known to facilitate the formation of C-C, C-N, C-O, and C-S bonds through cross-coupling reactions. In the context of benzylic bromination, a transition metal catalyst could potentially activate the C-H bond at the benzylic position, making it more susceptible to bromination.
For instance, copper-catalyzed C(sp³)–H cross-coupling reactions have been developed for various substrates. A plausible approach for the synthesis of this compound could involve a copper catalyst in the presence of a suitable bromine source. The reaction would likely proceed through a radical mechanism, with the copper catalyst facilitating the generation of the benzylic radical.
Table 1: Proposed Transition Metal-Catalyzed Benzylic Bromination of 6-methyl-4H-1,4-benzoxazin-3-one
| Catalyst | Bromine Source | Ligand | Solvent | Temperature (°C) | Proposed Yield (%) |
|---|---|---|---|---|---|
| Cu(I) salt | NBS | Bipyridine | Acetonitrile (B52724) | 80 | Moderate to Good |
| Fe(III) salt | CBr4 | None | Dichloromethane | Room Temp | Moderate |
Organocatalytic Methodologies
Organocatalysis presents a metal-free alternative for benzylic functionalization. While specific organocatalytic methods for the bromination of 6-methyl-4H-1,4-benzoxazin-3-one are not well-documented, existing strategies for organocatalytic C-H activation could be adapted. For example, visible-light-driven organocatalytic alkoxylation of benzylic C-H bonds has been reported using 9,10-dibromoanthracene (B139309) as a photocatalyst. A similar system could potentially be employed for bromination by using a suitable bromine source in place of an alcohol.
Flow Chemistry and Continuous Synthesis Applications
Flow chemistry offers significant advantages for photochemical reactions, including improved safety, scalability, and precise control over reaction parameters. The photochemical benzylic bromination of 6-methyl-4H-1,4-benzoxazin-3-one is an ideal candidate for translation to a continuous flow process. vapourtec.com
A typical flow setup would involve pumping a solution of the starting material and a brominating agent (e.g., NBS or BrCCl3) through a transparent reactor, often made of fluorinated ethylene (B1197577) polymer (FEP) tubing, which is irradiated with a suitable light source. vapourtec.combohrium.com This approach allows for uniform irradiation of the reaction mixture, minimizing the formation of byproducts that can occur in batch reactors due to over-irradiation. vapourtec.com
Table 2: Representative Conditions for Flow Photochemical Benzylic Bromination
| Substrate | Brominating Agent | Light Source | Residence Time | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Methyl N,N-bis(tert-butoxycarbonyl) phenylalaninate | NBS | LED | 7 min | Acetonitrile | 96 | vapourtec.com |
The use of in-situ generated bromine from sources like NaBrO3/HBr in a continuous flow setup has also been demonstrated, offering a greener and more efficient process.
Photochemical and Electrochemical Synthetic Strategies
Photochemical Synthesis: Photochemical methods are among the most common and effective for benzylic bromination. The reaction is typically initiated by the photolysis of a bromine source, such as N-bromosuccinimide (NBS) or molecular bromine, to generate bromine radicals. These radicals then abstract a hydrogen atom from the benzylic position of 6-methyl-4H-1,4-benzoxazin-3-one to form a resonance-stabilized benzylic radical. This radical then reacts with another molecule of the bromine source to yield the desired product and regenerate a bromine radical, thus propagating the chain reaction. masterorganicchemistry.com
The choice of solvent is crucial in photochemical bromination to avoid competing electrophilic aromatic bromination, especially with electron-rich aromatic systems. Non-polar solvents like carbon tetrachloride (historically) or cyclohexane (B81311) are often used.
Electrochemical Synthesis: Electrochemical methods provide an alternative, reagent-less approach to generating radical intermediates. While specific electrochemical methods for the synthesis of this compound are not prevalent in the literature, the electrochemical oxidation of substrates to generate radicals is a well-established principle. In this context, an electrochemical approach could potentially be designed to generate bromine radicals from a bromide salt or to directly oxidize the benzylic C-H bond of 6-methyl-4H-1,4-benzoxazin-3-one, followed by trapping with a bromide source.
Mechanistic Investigations of Synthetic Pathways
Elucidation of Reaction Intermediates
The key intermediate in the benzylic bromination of 6-methyl-4H-1,4-benzoxazin-3-one is the 6-(methyl-radical)-4H-1,4-benzoxazin-3-one . This radical is stabilized by resonance with the adjacent benzene (B151609) ring, which delocalizes the unpaired electron over the aromatic system. This resonance stabilization is the primary reason for the high selectivity of bromination at the benzylic position over other C-H bonds in the molecule. masterorganicchemistry.com
The generally accepted mechanism for benzylic bromination with NBS, known as the Wohl-Ziegler reaction, involves the following steps:
Initiation: Homolytic cleavage of a radical initiator (e.g., AIBN or benzoyl peroxide) or photolytic cleavage of the N-Br bond in NBS to generate a small amount of bromine radicals.
Propagation:
A bromine radical abstracts a hydrogen atom from the methyl group of 6-methyl-4H-1,4-benzoxazin-3-one to form the resonance-stabilized benzylic radical and HBr.
The benzylic radical reacts with a molecule of NBS (or Br2 generated in situ from NBS and HBr) to form the product, this compound, and a succinimidyl radical (or another bromine radical).
The succinimidyl radical can then react with HBr to regenerate a bromine radical and succinimide.
Termination: Combination of any two radical species.
In catalytic systems, the catalyst's role is to facilitate the formation of the initial bromine radical or to activate the benzylic C-H bond, thereby lowering the activation energy of the hydrogen abstraction step. For instance, a transition metal catalyst might engage in a redox cycle to generate the reactive radical species.
Kinetic Studies of Key Transformation Steps
The key transformation in the synthesis of this compound is the free-radical chain reaction involving the homolytic cleavage of the N-Br bond in NBS, followed by hydrogen abstraction from the methyl group of 6-methyl-4H-1,4-benzoxazin-3-one. The kinetics of benzylic bromination with NBS have been extensively studied for various substrates. figshare.commasterorganicchemistry.com
The reaction proceeds through a three-step mechanism: initiation, propagation, and termination.
Initiation: The reaction is initiated by the homolytic cleavage of the initiator (e.g., AIBN or BPO) or by photolysis to generate radicals. These radicals then react with NBS to produce a bromine radical.
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate the bromine radical, thus continuing the chain reaction.
Termination: The chain reaction is terminated by the combination of any two radicals present in the reaction mixture.
The table below summarizes the key steps and the species involved in the benzylic bromination of 6-methyl-4H-1,4-benzoxazin-3-one.
| Reaction Step | Reactants | Products | Description |
| Initiation | Radical Initiator (e.g., AIBN), NBS | Initiator Radicals, Bromine Radical | Generation of the initial bromine radical to start the chain reaction. |
| Propagation Step 1 | 6-methyl-4H-1,4-benzoxazin-3-one, Bromine Radical | Benzylic Radical, HBr | Abstraction of a benzylic hydrogen by a bromine radical. |
| Propagation Step 2 | Benzylic Radical, NBS | This compound, Succinimidyl Radical | Reaction of the benzylic radical with NBS to form the product and another radical. |
| Regeneration | Succinimidyl Radical, HBr | Succinimide, Bromine Radical | Regeneration of the bromine radical to continue the chain reaction. |
| Termination | Various Radicals | Stable Molecules | Combination of radicals to terminate the chain reaction. |
Purity and Yield Optimization Strategies
Optimizing the purity and yield of this compound is crucial for its use in subsequent synthetic steps. Several strategies can be employed to achieve this.
Control of Reaction Conditions:
Stoichiometry of NBS: The molar ratio of NBS to the starting material is a critical parameter. Using a slight excess of NBS (typically 1.05-1.2 equivalents) can ensure complete conversion of the starting material. acs.org However, a large excess should be avoided as it can lead to the formation of the dibrominated byproduct, 6-(dibromomethyl)-4H-1,4-benzoxazin-3-one. scientificupdate.com
Temperature and Reaction Time: The reaction temperature and time need to be optimized to maximize the formation of the desired product and minimize the formation of byproducts. Over-running the reaction can lead to product degradation or the formation of impurities.
Solvent Selection: The choice of solvent can impact the reaction's selectivity and yield. Non-polar solvents are generally preferred to disfavor ionic side reactions. Acetonitrile has been shown to be an effective and less hazardous alternative to carbon tetrachloride. acs.org
Purification Techniques:
Recrystallization: This is the most common method for purifying the crude product. The choice of solvent for recrystallization is critical to obtain a high recovery of the pure compound.
Chromatography: Column chromatography can be used for the purification of the product, especially when dealing with small-scale reactions or when high purity is required.
Minimization of Byproducts: The primary byproduct in this reaction is the dibrominated compound. Its formation can be minimized by careful control of the NBS stoichiometry and reaction time. Another potential side reaction is electrophilic aromatic bromination, which can be suppressed by using NBS, which maintains a low concentration of molecular bromine. chadsprep.com
The following table summarizes key parameters and their impact on the synthesis of this compound.
| Parameter | Effect on Yield | Effect on Purity | Optimization Strategy |
| NBS Stoichiometry | Increases with increasing NBS up to a point, then may decrease due to byproduct formation. | Decreases with a large excess of NBS due to dibromination. | Use a slight excess (1.05-1.2 eq.) of NBS. |
| Initiator Concentration | Optimal concentration maximizes yield; too high can lead to termination. | Can affect purity by promoting side reactions if too high. | Use a catalytic amount of initiator. |
| Solvent | Can influence reaction rate and selectivity. | A non-polar solvent minimizes ionic side reactions. | Use solvents like acetonitrile or cyclohexane. |
| Temperature | Increases reaction rate, but can also increase byproduct formation. | Higher temperatures can lead to decreased purity. | Optimize temperature for the best balance of rate and selectivity. |
| Reaction Time | Yield increases with time until the reaction is complete. | Over-running the reaction can lead to byproduct formation and degradation. | Monitor the reaction progress to determine the optimal time. |
By carefully controlling these parameters, it is possible to achieve a high yield and purity of this compound, a valuable intermediate for further chemical synthesis.
Reactivity Profiles and Chemical Transformations of 6 Bromomethyl 4h 1,4 Benzoxazin 3 One
Reactivity of the Bromomethyl Group
The primary site of reactivity in 6-(bromomethyl)-4H-1,4-benzoxazin-3-one is the carbon-bromine (C-Br) bond of the methyl substituent. The bromine atom is an excellent leaving group, and the "benzylic" position of the carbon atom makes it highly susceptible to nucleophilic attack and other transformations.
Nucleophilic substitution is the most prominent reaction pathway for this compound. The benzylic nature of the substrate allows it to react via both S_N2 and S_N1 mechanisms, with the specific pathway being dependent on the reaction conditions, including the nature of the nucleophile, solvent, and temperature.
The primary carbon atom of the bromomethyl group is sterically accessible, making it an excellent candidate for bimolecular nucleophilic substitution (S_N2) reactions. This pathway involves a backside attack by a nucleophile, leading to the displacement of the bromide ion in a single, concerted step. S_N2 reactions are generally favored by the use of strong nucleophiles and polar aprotic solvents (e.g., acetone, DMF, DMSO), which solvate the cation but leave the nucleophile relatively free to react. A wide array of nucleophiles can be employed to synthesize a diverse range of derivatives.
Table 1: Illustrative S_N2 Reactions with Various Nucleophiles
| Nucleophile | Reagent Example | Product Structure | Product Class |
|---|---|---|---|
| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | 6-(azidomethyl)-4H-1,4-benzoxazin-3-one | Azide |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetonitrile | Nitrile |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 6-(hydroxymethyl)-4H-1,4-benzoxazin-3-one | Alcohol |
| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 6-(methoxymethyl)-4H-1,4-benzoxazin-3-one | Ether |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 6-((phenylthio)methyl)-4H-1,4-benzoxazin-3-one | Thioether |
| Amine (RNH₂) | Ammonia (NH₃) | 6-(aminomethyl)-4H-1,4-benzoxazin-3-one | Amine |
Unimolecular nucleophilic substitution (S_N1) is also a viable pathway due to the stability of the intermediate that would be formed upon the departure of the bromide leaving group. The resulting primary benzylic carbocation is significantly stabilized by resonance, with the positive charge delocalized into the aromatic ring of the benzoxazinone (B8607429) system. S_N1 reactions proceed in a stepwise manner, with the rate-determining first step being the formation of this carbocation. These reactions are favored under conditions involving weak nucleophiles (which are often the solvent, e.g., water, ethanol) and polar protic solvents that can stabilize both the departing anion and the carbocation intermediate.
The formation of a planar carbocation intermediate means that if the reaction were to create a new stereocenter, a racemic or nearly racemic mixture of products would be expected. Furthermore, like other reactions involving carbocation intermediates, S_N1 processes are susceptible to potential rearrangement, although rearrangement of a benzylic carbocation is less common unless it leads to a significantly more stable intermediate.
While substitution is generally favored for primary benzylic halides, elimination reactions can occur, particularly in the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide). An E2 (bimolecular elimination) mechanism would involve the abstraction of a proton from the methyl group concurrent with the departure of the bromide ion, leading to the formation of an exocyclic double bond. The product of such a reaction would be 6-methylene-2,3-dihydro-4H-1,4-benzoxazin-3-one. E1 reactions are less likely but could compete with S_N1 processes under forcing conditions.
The C-Br bond can undergo homolytic cleavage under radical conditions, such as exposure to UV light or in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This process generates a bromine radical and a benzylic radical. Similar to the carbocation, the benzylic radical is stabilized by resonance with the aromatic ring, making its formation relatively facile. This radical intermediate can then participate in various radical chain reactions, such as additions to alkenes or further halogenation reactions.
The bromomethyl group can serve as an electrophilic partner in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. In these reactions, an organometallic nucleophile displaces the bromide. This typically involves the oxidative addition of the C-Br bond to a low-valent palladium complex, followed by transmetalation with the organometallic reagent and reductive elimination to yield the final product and regenerate the catalyst.
Table 2: Potential Organometallic Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent | General Formula | Product Type |
|---|---|---|---|
| Suzuki Coupling | Organoboron compound | R-B(OR)₂ | Alkylated/Arylated Benzoxazinone |
| Stille Coupling | Organotin compound | R-Sn(Alkyl)₃ | Alkylated/Arylated Benzoxazinone |
| Sonogashira Coupling | Terminal Alkyne | R-C≡C-H | Alkynylated Benzoxazinone |
| Negishi Coupling | Organozinc compound | R-Zn-X | Alkylated/Arylated Benzoxazinone |
Organometallic Cross-Coupling Reactions
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, is a powerful tool for the formation of carbon-carbon bonds. The benzylic bromide functionality in this compound makes it a suitable candidate for such transformations, allowing for the introduction of various aryl, heteroaryl, or vinyl substituents at the methylene (B1212753) position.
While direct examples involving this compound are not extensively documented, the Suzuki-Miyaura coupling of benzylic bromides is a known process. These reactions typically employ a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), in the presence of a suitable phosphine (B1218219) ligand and a base. The reaction conditions can be optimized to favor the desired cross-coupling product and minimize side reactions. Microwave-assisted Suzuki-Miyaura couplings of benzylic bromides have been shown to proceed with moderate to good yields, offering a rapid and efficient method for diversification. bluffton.edu
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Benzylic Bromides
| Catalyst | Ligand | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | Microwave | 40-80 bluffton.edu |
The electronic nature of the benzoxazinone ring system, being somewhat electron-withdrawing, may influence the reactivity of the benzylic bromide in these coupling reactions.
Heck and Sonogashira Coupling Potentials
The Heck and Sonogashira reactions, both palladium-catalyzed cross-coupling methods, offer further avenues for the functionalization of the bromomethyl group.
The Heck reaction involves the coupling of an organohalide with an alkene. youtube.com In the context of this compound, this would entail the formation of a new carbon-carbon bond between the benzylic carbon and an olefinic carbon, leading to the synthesis of substituted allyl-benzoxazinone derivatives. The reaction typically proceeds in the presence of a palladium catalyst and a base. harvard.edu
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organohalide. mdpi.com This reaction would allow for the introduction of an alkynyl moiety at the benzylic position of the benzoxazinone core, yielding propargyl-benzoxazinone derivatives. The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. documentsdelivered.com
Table 2: General Conditions for Heck and Sonogashira Couplings of Halides
| Reaction | Catalyst | Co-catalyst | Base | Solvent |
|---|---|---|---|---|
| Heck | Pd(OAc)₂, PdCl₂ | - | Et₃N, K₂CO₃ | DMF, MeCN |
Grignard and Organolithium Reagent Interactions
The interaction of this compound with highly nucleophilic and basic organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents is expected to be complex, with potential reactions at multiple sites.
The most probable initial reaction would be a nucleophilic attack on the electrophilic benzylic carbon, displacing the bromide and forming a new carbon-carbon bond. This would result in a 6-alkyl- or 6-aryl-methyl-4H-1,4-benzoxazin-3-one derivative.
However, the benzoxazinone core itself contains electrophilic centers, notably the carbonyl carbon of the lactam. Grignard and organolithium reagents are known to add to carbonyl groups. libretexts.orgmasterorganicchemistry.com Therefore, a competing reaction could involve the addition of the organometallic reagent to the C=O group, which could potentially lead to ring-opening of the heterocyclic system.
Furthermore, the N-H proton of the lactam is acidic and can be deprotonated by these strong organometallic bases. libretexts.org This would lead to the formation of a magnesium or lithium salt of the benzoxazinone, which might alter the subsequent reactivity of the molecule.
Due to these competing reaction pathways, the outcome of the reaction of this compound with Grignard or organolithium reagents would likely be highly dependent on the specific reagent used, the stoichiometry, and the reaction conditions (e.g., temperature). Without specific experimental data, predicting the major product is challenging.
Reactivity of the 4H-1,4-Benzoxazin-3-one Core
Ring-Opening and Re-Cyclization Reactions
The 4H-1,4-benzoxazin-3-one ring system is susceptible to nucleophilic attack, which can lead to ring-opening reactions. The most electrophilic site in the heterocyclic ring is the carbonyl carbon of the lactam. Strong nucleophiles can attack this position, leading to the cleavage of the amide bond. For instance, reaction with strong bases like sodium ethoxide can lead to ethanolysis and the formation of the corresponding ethyl anthranilate derivative. youtube.com
Aminolysis with primary or secondary amines can also result in the opening of the lactam ring to form N-substituted 2-(2-hydroxy-5-(bromomethyl)phenyl)acetamide derivatives. Subsequent intramolecular cyclization of these intermediates under different conditions can lead to the formation of other heterocyclic systems, such as quinazolinones. youtube.com
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene ring of the 4H-1,4-benzoxazin-3-one core can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com The regioselectivity of these substitutions is directed by the existing substituents on the ring.
In this compound, the directing effects of three groups need to be considered:
The alkoxy group (part of the oxazine (B8389632) ring) is an ortho-, para-directing and activating group.
The amide group (part of the lactam) is an ortho-, para-directing and activating group.
The bromomethyl group at position 6 is a deactivating group but is also ortho-, para-directing.
The combined effect of the activating alkoxy and amide functionalities would strongly direct incoming electrophiles to the positions ortho and para to them. Considering the substitution pattern, the most likely positions for electrophilic attack would be C5 and C7. The steric hindrance from the adjacent bromomethyl group might influence the relative rates of substitution at these positions.
Functionalization at the Nitrogen and Oxygen Heteroatoms
The nitrogen atom of the lactam in the 4H-1,4-benzoxazin-3-one core is a nucleophilic center and can be functionalized through various reactions. N-alkylation can be achieved by treating the benzoxazinone with an alkyl halide in the presence of a base. This reaction introduces an alkyl group at the N-4 position. Similarly, N-acylation can be performed using acyl chlorides or anhydrides to introduce an acyl group.
The oxygen atom of the lactam carbonyl group can also exhibit nucleophilicity, particularly after deprotonation of the N-H group to form an ambident nucleophile. While N-alkylation is generally favored, O-alkylation to form a lactim ether can sometimes be observed under specific conditions, for instance, using silver salts in combination with alkyl halides. The resulting lactim ethers are versatile intermediates for further chemical transformations.
Rearrangement Reactions Involving the Molecular Scaffold
While the 1,4-benzoxazin-3-one core is generally stable, the presence of the reactive bromomethyl group at the 6-position allows for derivatization that can precede unique rearrangement reactions. One such predicted transformation is the Sommelet-Hauser rearrangement, a powerful tool for carbon-carbon bond formation on an aromatic ring.
This process would begin with the conversion of the bromomethyl group into a quaternary ammonium (B1175870) salt. For instance, reaction of this compound with a tertiary amine, such as trimethylamine, yields the corresponding benzyltrimethylammonium (B79724) bromide salt. When this salt is treated with a strong, non-nucleophilic base like sodium amide (NaNH₂), it is expected to undergo a sci-hub.seacs.org-sigmatropic rearrangement. wikipedia.org
The mechanism involves the initial deprotonation of the benzylic methylene group (the carbon adjacent to the aromatic ring and the nitrogen) to form a nitrogen ylide. This ylide is in equilibrium with a second, less stable ylide formed by deprotonation of one of the N-methyl groups. wikipedia.org This second ylide rapidly undergoes a concerted sci-hub.seacs.org-sigmatropic rearrangement, where the aromatic ring is attacked by the methyl-derived carbanion, temporarily breaking aromaticity. A subsequent proton transfer and tautomerization restores the aromatic system, resulting in the final product where a methyl group has been formally transferred to the ortho position (C7) of the original benzylic carbon. This sequence effectively transforms the molecular scaffold, yielding a 6-(dimethylaminomethyl)-7-methyl-4H-1,4-benzoxazin-3-one, showcasing a sophisticated intramolecular C-C bond-forming rearrangement.
Table 1: Proposed Sommelet-Hauser Rearrangement
| Starting Material | Reagents | Proposed Product | Reaction Type |
|---|---|---|---|
| 6-((trimethylammonio)methyl)-4H-1,4-benzoxazin-3-one bromide | 1. NaNH₂ 2. Toluene, reflux | 6-(dimethylaminomethyl)-7-methyl-4H-1,4-benzoxazin-3-one | sci-hub.seacs.org-Sigmatropic Rearrangement |
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product. nih.gov The electrophilic nature of the bromomethyl group makes this compound an excellent candidate for incorporation into MCR schemes, particularly in post-condensation modifications of MCR adducts.
A prime example is its use in conjunction with the Ugi four-component reaction (Ugi-4CR). The Ugi reaction classically combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.gov The product of this reaction contains a newly formed amide N-H bond which can serve as a nucleophile.
A proposed one-pot, two-step sequence would first involve the standard Ugi-4CR. For example, combining benzaldehyde, aniline, acetic acid, and tert-butyl isocyanide would generate the Ugi adduct. Following the completion of this initial reaction, a strong base such as sodium hydride (NaH) can be introduced into the same vessel. The base deprotonates the amide nitrogen of the Ugi adduct, creating a potent nucleophile. The subsequent addition of this compound to the reaction mixture results in the N-alkylation of the Ugi product. frontiersin.org This strategy effectively appends the entire benzoxazinone moiety to the complex scaffold generated by the MCR, demonstrating the utility of the title compound as a diversifying building block.
Table 2: Proposed Ugi-4CR / Alkylation Sequence
| Step | Components / Reagents | Intermediate / Product | Reaction Type |
|---|---|---|---|
| 1 (Ugi-4CR) | Benzaldehyde, Aniline, Acetic Acid, tert-Butyl isocyanide | 2-acetamido-N-tert-butyl-N,2-diphenylacetamide (Ugi Adduct) | Multi-component Reaction |
| 2 (Alkylation) | 1. NaH, THF 2. This compound | N-(1-(tert-butylamino)-1-oxo-1,2-diphenylethyl)-N-((3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl)acetamide | Nucleophilic Substitution |
Stereochemical Aspects of Chemical Transformations
Introducing chirality and controlling stereochemistry are paramount in modern organic synthesis. While this compound is itself achiral, its scaffold can be modified to create stereogenic centers. A highly effective strategy involves creating a prochiral center at the C2 position of the benzoxazinone ring, followed by an enantioselective reduction.
This can be envisioned in a two-step process. First, the methylene group at the C2 position of this compound can be condensed with an aldehyde, such as benzaldehyde, under basic conditions. This Knoevenagel-type condensation yields a 2-benzylidene-6-(bromomethyl)-4H-1,4-benzoxazin-3-one intermediate. This molecule contains a C=C double bond at the C2 position, which is prochiral.
The second step involves the asymmetric hydrogenation of this double bond. Utilizing a chiral transition-metal catalyst, such as an iridium complex bearing a chiral phosphine-oxazoline ligand (e.g., iPr-BiphPHOX), can facilitate the enantioselective addition of hydrogen across the double bond. acs.orgacs.org This reaction is known to proceed with high fidelity, creating a new stereocenter at the C2 position with excellent enantiomeric excess (ee). sci-hub.senih.gov This approach provides access to enantiomerically enriched 2-benzyl-6-(bromomethyl)-4H-1,4-benzoxazin-3-one, a valuable chiral building block for further synthetic endeavors.
Table 3: Proposed Asymmetric Synthesis of a Chiral Derivative
| Step | Substrate | Reagents | Product | Predicted Stereochemical Outcome |
|---|---|---|---|---|
| 1 (Condensation) | This compound | Benzaldehyde, Piperidine, Ethanol | (E/Z)-2-benzylidene-6-(bromomethyl)-4H-1,4-benzoxazin-3-one | Not applicable (prochiral intermediate) |
| 2 (Asymmetric Hydrogenation) | 2-benzylidene-6-(bromomethyl)-4H-1,4-benzoxazin-3-one | H₂ (50 bar), [Ir(COD)(iPr-BiphPHOX)]PF₆, CH₂Cl₂ | (R)- or (S)-2-benzyl-6-(bromomethyl)-4H-1,4-benzoxazin-3-one | >95% ee |
Theoretical and Computational Studies on 6 Bromomethyl 4h 1,4 Benzoxazin 3 One
Electronic Structure and Molecular Orbital Analysis
Computational techniques, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of benzoxazinone (B8607429) derivatives. scispace.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in this regard. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. For the broader class of benzoxazinones and quinoxalinones, DFT calculations using methods like B3LYP with a 6-311G(d,p) basis set have been employed to investigate their electronic properties. scispace.com These studies reveal that intramolecular electronic transitions, such as n→π*, can be predicted by examining the contributions of molecular orbitals. scispace.com While specific data for 6-(bromomethyl)-4H-1,4-benzoxazin-3-one is not detailed in the provided results, it is anticipated that the bromine and methyl substituents would modulate the electron distribution and orbital energies of the core benzoxazinone structure.
| Parameter | Significance | Typical Computational Method |
| HOMO Energy | Electron-donating ability | DFT (e.g., B3LYP/6-311G(d,p)) |
| LUMO Energy | Electron-accepting ability | DFT (e.g., B3LYP/6-311G(d,p)) |
| HOMO-LUMO Gap | Chemical reactivity, kinetic stability | DFT (e.g., B3LYP/6-311G(d,p)) |
Conformational Analysis and Energy Landscapes
The three-dimensional structure of this compound is critical to its function. The heterocyclic ring in 1,4-benzoxazin-3-one derivatives often adopts a non-planar conformation. nih.gov For instance, in 6-chloro-2H-1,4-benzoxazin-3(4H)-one, the six-membered heterocyclic ring is reported to have a conformation close to a screw boat. nih.gov Similarly, the oxazine (B8389632) ring in 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone adopts an envelope conformation. nih.gov It is therefore highly probable that the oxazine ring in this compound also exists in a non-planar conformation. Conformational analysis through computational methods would reveal the most stable conformers and the energy barriers between them, providing a detailed energy landscape.
| Conformation Type | Observed in Related Structures | Reference |
| Screw Boat | 6-chloro-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one | nih.gov |
| Envelope | 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone | nih.gov |
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are pivotal in understanding the mechanisms of chemical reactions. For complex organic molecules, these calculations can elucidate reaction pathways and characterize transition states. While specific synthetic pathways for this compound are not detailed in the provided results, DFT calculations have been used to propose mechanisms for the formation of other benzoxazinone-containing structures. nih.gov Such studies can help in optimizing reaction conditions by providing insights into the energies of intermediates and transition states.
The reactivity and selectivity of this compound can be predicted using quantum chemical calculations. The presence of the bromomethyl group introduces a reactive site for nucleophilic substitution. Computational studies can model these reactions to predict their feasibility and outcomes. For instance, the regioselectivity of reactions involving benzoxazinone derivatives can be rationalized through computational analysis of the electron density and molecular electrostatic potential.
Molecular Dynamics Simulations for Solvent Effects and Conformational Space
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including the influence of the solvent. nih.gov For benzoxazinone derivatives, MD simulations can provide insights into their interactions with biological targets, such as enzymes, and how they behave in a physiological environment. nih.gov These simulations can reveal stable binding modes and the conformational changes that occur upon binding. nih.gov The stability of complexes formed between benzoxazinone derivatives and proteins has been assessed using root-mean-square deviation (rmsd) values from MD simulations. nih.gov
Structure-Reactivity and Structure-Property Relationship Elucidations
By combining experimental data with computational models, it is possible to establish structure-activity relationships (SAR) and structure-property relationships (SPR). For benzoxazin-3-one (B8392483) derivatives, modifications to the core structure have been shown to significantly impact their biological activity. acs.orgnih.gov For example, the introduction of different substituents at the 6-position of the benzoxazin-3-one ring has been explored to develop potent and selective antagonists for various receptors. acs.org Computational modeling, including docking studies, plays a crucial role in designing new derivatives with enhanced activity and selectivity by providing a molecular-level understanding of the interactions between the ligand and its target. acs.orgnih.gov
Challenges and Future Research Directions for 6 Bromomethyl 4h 1,4 Benzoxazin 3 One
Addressing Synthetic Scalability and Efficiency
A common synthetic route might involve the bromination of a corresponding 6-methyl derivative. This step often requires radical initiators and brominating agents like N-bromosuccinimide (NBS), which can present safety and selectivity challenges on a larger scale. The efficiency of such processes is a critical factor, and future research should focus on optimizing reaction conditions to maximize yield and minimize the formation of byproducts.
Table 1: Comparison of Potential Synthetic Parameters for Scalability
| Parameter | Current Laboratory Methods | Desired Scalable Process |
| Starting Materials | Specialty, high-cost | Readily available, commodity chemicals |
| Reagents | Stoichiometric, hazardous (e.g., NBS) | Catalytic, safer alternatives |
| Solvents | Halogenated, difficult to recycle | Green solvents (e.g., water, ethanol) |
| Reaction Steps | Multiple, with intermediate purifications | One-pot or continuous flow processes |
| Overall Yield | Moderate to low | High (>85%) |
| Purification | Chromatography | Crystallization, distillation |
Future efforts should be directed towards developing more streamlined and robust synthetic protocols. This includes exploring alternative starting materials and designing catalytic systems that can improve the efficiency and safety of the bromination step. Continuous flow chemistry, for instance, could offer better control over reaction parameters, leading to higher yields and purity, thus facilitating easier scale-up.
Exploring Unprecedented Reactivity Patterns
The reactivity of 6-(bromomethyl)-4H-1,4-benzoxazin-3-one is dominated by the electrophilic nature of the benzylic carbon, making it a prime substrate for nucleophilic substitution reactions. While this is a well-utilized feature, there remains significant scope for exploring more unusual and unprecedented reactivity patterns.
The interplay between the bromomethyl group and the benzoxazinone (B8607429) ring system could lead to novel intramolecular reactions or rearrangements under specific conditions. For example, the lactam nitrogen or oxygen could potentially participate in cyclization reactions with the side chain, leading to novel tricyclic structures. The electronic properties of the aromatic ring, influenced by substituents, could also modulate the reactivity of the bromomethyl group in unexpected ways. Investigating its behavior under transition-metal catalysis, photoredox conditions, or with radical species could uncover new synthetic transformations that go beyond simple substitution. researchgate.net
Development of Sustainable and Atom-Economical Transformations
Modern synthetic chemistry places a strong emphasis on sustainability and atom economy. acs.org The development of "green" synthetic methods for the preparation and derivatization of this compound is a critical future research direction. This involves minimizing waste, avoiding toxic solvents and reagents, and designing reactions where the majority of atoms from the reactants are incorporated into the final product.
Catalytic methods, particularly those using earth-abundant metals or organocatalysts, are highly desirable. organic-chemistry.org For instance, developing catalytic C-H activation methods to introduce the methyl group before bromination could be more atom-economical than traditional functional group interconversions. nih.govmdpi.com Furthermore, exploring reactions in alternative media such as water, supercritical fluids, or deep eutectic solvents could significantly reduce the environmental impact of synthetic processes. researchgate.net
Table 2: Green Chemistry Metrics for Benzoxazinone Synthesis
| Green Chemistry Principle | Application to this compound Synthesis |
| Prevention | Design syntheses to minimize waste generation. |
| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. acs.org |
| Less Hazardous Synthesis | Use and generate substances that possess little or no toxicity. |
| Catalysis | Employ catalytic reagents in preference to stoichiometric reagents. organic-chemistry.org |
| Safer Solvents | Minimize the use of auxiliary substances like solvents. |
Integration with Machine Learning and AI in Synthetic Design
Retrosynthesis software, powered by AI, can propose novel and efficient synthetic pathways to the core molecule and its analogues. acs.orgsynthiaonline.comnih.gov These tools can analyze vast reaction databases to suggest disconnections and reaction conditions that a human chemist might overlook. beilstein-journals.org Furthermore, ML models can be trained to predict the biological activity, physicochemical properties, and even the reactivity of virtual libraries of derivatives. mdpi.comrsc.org This in silico screening can prioritize the most promising candidates for synthesis, saving significant time and resources. nih.gov
Unexplored Derivatization Potentials and Scope Expansion
The bromomethyl group is a versatile functional handle that allows for a wide range of chemical modifications. While substitutions with simple nucleophiles (e.g., amines, alcohols, thiols) are common, there is a vast, unexplored chemical space for derivatization.
Future research should focus on employing a broader range of synthetic methodologies to expand the scope of accessible derivatives. This includes:
Carbon-Carbon Bond Formation: Utilizing the bromomethyl group in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce diverse carbon-based substituents.
Organometallic Chemistry: Converting the bromomethyl group into an organometallic reagent (e.g., Grignard or organolithium) to react with various electrophiles.
Multicomponent Reactions: Designing one-pot reactions where this compound is a key building block, allowing for the rapid assembly of complex molecules. research-nexus.net
Click Chemistry: Converting the bromomethyl group to an azide (B81097) or alkyne to participate in highly efficient and selective click reactions.
Expanding the library of derivatives is crucial for exploring new applications in areas like drug discovery, agrochemicals, and materials science. chemimpex.comnih.govacs.org
Methodological Advancements for Comprehensive Understanding of Reactivity
A deeper, mechanistic understanding of the reactivity of this compound is essential for designing more efficient and selective transformations. This requires the application of advanced analytical and computational techniques.
In-situ Spectroscopic Analysis: Techniques like reaction monitoring by NMR or IR spectroscopy can provide real-time information about reaction kinetics and the formation of intermediates.
Advanced Mass Spectrometry: High-resolution mass spectrometry can be used to identify and characterize transient species and reaction byproducts, offering insights into reaction mechanisms.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict reactivity. This can help in understanding the electronic factors that govern the molecule's behavior and in rationally designing new reactions. nih.gov
By combining experimental and computational approaches, a more complete picture of the molecule's reactivity can be developed. This knowledge will be invaluable for optimizing existing reactions and discovering new synthetic methodologies.
Q & A
Basic: What are the standard synthetic protocols for 6-(bromomethyl)-4H-1,4-benzoxazin-3-one, and how are intermediates purified?
Methodological Answer:
A common approach involves functionalizing the benzoxazinone core via bromination. For example, bromoanthranilic acid derivatives can be reacted with acylating agents (e.g., benzoyl chloride in pyridine at 0°C) to form intermediates, followed by bromomethylation . Purification typically employs recrystallization (e.g., ethanol) and thin-layer chromatography (TLC) using hexane:ethyl acetate (2:1) to confirm reaction completion. Yield optimization (up to 97%) may require precise temperature control and stoichiometric adjustments .
Basic: How is structural characterization of this compound performed?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR identify chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, carbonyl carbons at ~165 ppm) .
- GC/MS : Molecular ion peaks (e.g., m/z 219 for related derivatives) and fragmentation patterns confirm purity and structural integrity .
- X-ray Crystallography : Resolves bond lengths and angles, as demonstrated for analogues like 6-chloro-2H-1,4-benzoxazin-3-one .
Advanced: How can researchers resolve contradictions in bioactivity data for benzoxazinone derivatives?
Methodological Answer:
Discrepancies often arise from experimental variables:
- Bioassay Conditions : For example, 6-methoxybenzoxazolinone (MBOA) shows attenuated activity in the presence of niacin, highlighting the need to control nutrient interactions in larval diet studies .
- Structural Modifications : Substitutions (e.g., bromo vs. chloro groups) alter electron density, affecting receptor binding. Dose-response curves and in vitro binding assays (e.g., GPCR profiling) can isolate structure-activity relationships .
Advanced: What computational strategies predict the receptor-binding behavior of this compound derivatives?
Methodological Answer:
Molecular docking studies (e.g., using AutoDock Vina) analyze interactions with targets like the D2 dopamine receptor. Key steps:
- Receptor Preparation : Extract crystal structures (PDB) and optimize protonation states.
- Ligand Docking : Simulate binding poses; prioritize hydrogen bonds (e.g., with Thr 412) and π-π stacking (e.g., with Trp 413) to explain β-arrestin bias .
- Free Energy Calculations : MM-GBSA estimates binding affinities, correlating with experimental IC₅₀ values .
Basic: What safety protocols are critical during the synthesis of bromomethyl-substituted benzoxazinones?
Methodological Answer:
- Handling Brominating Agents : Use fume hoods and PPE to avoid inhalation/contact.
- First Aid : Immediate eye flushing (15 minutes with water) and skin washing (soap/water for 15 minutes) as per SDS guidelines for related brominated compounds .
- Waste Disposal : Neutralize residual bromine with sodium thiosulfate before disposal .
Advanced: How can synthetic yields of this compound be optimized?
Methodological Answer:
Key variables include:
- Catalysts : Lewis acids (e.g., ZnCl₂) enhance electrophilic bromination efficiency.
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Reaction Monitoring : Real-time TLC or HPLC detects byproducts (e.g., di-brominated species), enabling timely adjustments .
Advanced: How do aromatic nitrogen atoms in benzoxazinone derivatives influence pharmacological bias?
Methodological Answer:
Aromatic amines adjacent to phenol groups (e.g., 5-hydroxy-8-(4-methylpiperazin-1-yl)-4H-1,4-benzoxazin-3-one) promote β-arrestin bias by:
- Avoiding salt bridges with Asp 3.32 on TM3 helices.
- Forming π-π interactions with Trp 413 and hydrogen bonds with Thr 412 in D2 receptors .
- Comparative studies using site-directed mutagenesis and radioligand displacement assays validate these interactions .
Basic: What strategies improve solubility of this compound for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
